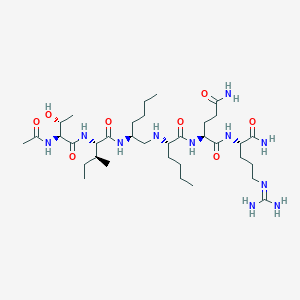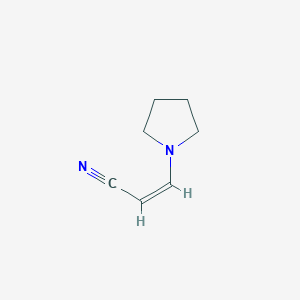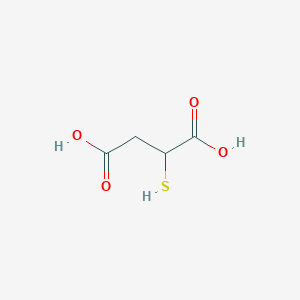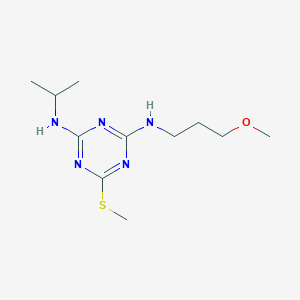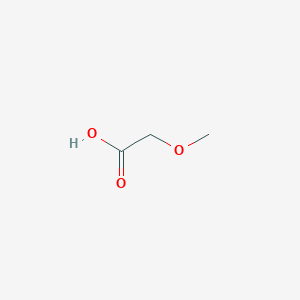
Docosane
Vue d'ensemble
Description
Le Docosane, également connu sous le nom de n-docosane, est un hydrocarbure saturé de formule chimique C22H46. Il appartient à la classe des alcanes, qui sont des hydrocarbures constitués entièrement d'atomes de carbone et d'hydrogène liés par des liaisons simples. Le this compound est un alcane à longue chaîne avec 22 atomes de carbone, ce qui en fait un solide à température ambiante. Il est couramment trouvé dans les cires de paraffine et est utilisé dans diverses applications industrielles en raison de sa stabilité chimique et de ses propriétés hydrophobes .
Mécanisme D'action
Target of Action
Docosane, also known as a saturated 22-carbon aliphatic alcohol, primarily targets lipid-enveloped viruses, including the herpes simplex virus (HSV) . The primary role of this target is to facilitate the entry of the virus into host cells, which is crucial for viral replication .
Mode of Action
This compound works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This action prevents the viral entry into cells, thereby inhibiting subsequent viral replication . This mechanism of action makes this compound an effective antiviral agent, particularly for the treatment of recurrent herpes simplex labialis episodes, also known as cold sores or fever blisters .
Biochemical Pathways
It is known that this compound can be metabolized through the pathway of subterminal oxidation by certain bacteria, such as rhizobium pusense . This process may play a role in the degradation of petroleum pollutants, indicating a potential environmental application of this compound .
Pharmacokinetics
The molecular weight of this compound is 3106006 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the prevention of viral replication, which is achieved by blocking the fusion of the HSV envelope with the human cell plasma membrane . This action results in the relief of symptoms associated with cold sores and fever blisters, including tingling, pain, burning, and itching .
Action Environment
The action of this compound can be influenced by environmental factors, particularly confinement in nanopores . Studies have shown that the phase transition of this compound can be affected by confinement in nanopores, which can influence its physical properties and potentially its efficacy
Analyse Biochimique
Biochemical Properties
Docosane interacts with various biomolecules, particularly in the context of petroleum degradation. For instance, microbial strains such as Rhizobium pusense have shown excellent performance in degrading this compound . The degradation of this compound by these microbes involves various enzymes and proteins, which facilitate the breakdown of this complex hydrocarbon .
Cellular Effects
The degradation of this compound by microbes like Rhizobium pusense influences cellular function. The breakdown of this compound can impact cell signaling pathways, gene expression, and cellular metabolism . The degradation process allows the microbe to utilize this compound as a source of energy, thereby influencing its metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound degradation involves its metabolism through the pathway of subterminal oxidation by Rhizobium pusense . This process involves the interaction of this compound with various enzymes and proteins within the microbe, leading to its breakdown .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound degradation can change over time. For instance, the degradation percentages of this compound by different microbial strains can vary . Information on this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is metabolized through the pathway of subterminal oxidation in microbes like Rhizobium pusense . This process involves various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Docosane peut être synthétisé par hydrogénation catalytique d'alcènes ou d'alcynes supérieurs. Une méthode courante implique l'hydrogénation du docosène (C22H44) en présence d'un catalyseur métallique tel que le palladium ou le platine sous des conditions de haute pression et de température. La réaction se déroule généralement comme suit :
C22H44+H2→C22H46
Méthodes de production industrielle
En milieu industriel, le this compound est souvent obtenu par distillation fractionnée du pétrole. Le processus implique la séparation de divers hydrocarbures en fonction de leurs points d'ébullition. Le this compound, étant un hydrocarbure de poids moléculaire élevé, est collecté dans les fractions à point d'ébullition plus élevé. De plus, il peut être isolé de sources naturelles telles que la cire d'abeille et certaines cires végétales .
Analyse Des Réactions Chimiques
Types de réactions
Le Docosane, comme les autres alcanes, est relativement inerte en raison de la force des liaisons C-C et C-H. Il peut subir plusieurs types de réactions dans des conditions spécifiques :
Oxydation : Le this compound peut être oxydé pour former des alcools, des aldéhydes et des acides carboxyliques. Cette réaction nécessite généralement de forts oxydants tels que le permanganate de potassium (KMnO4) ou l'acide chromique (H2CrO4).
Lorsqu'il est brûlé en présence d'oxygène, le this compound subit une combustion complète pour produire du dioxyde de carbone et de l'eau :Combustion : C22H46+33O2→22CO2+23H2O
Halogénation : Le this compound peut réagir avec des halogènes (par exemple, le chlore ou le brome) sous la lumière ultraviolette pour former des haloalcanes. Cette réaction implique la substitution d'atomes d'hydrogène par des atomes d'halogène.
Réactifs et conditions communs
Oxydation : Permanganate de potassium (KMnO4), acide chromique (H2CrO4)
Combustion : Oxygène (O2)
Halogénation : Chlore (Cl2), brome (Br2), lumière ultraviolette
Principaux produits formés
Oxydation : Alcools, aldéhydes, acides carboxyliques
Combustion : Dioxyde de carbone (CO2), eau (H2O)
Halogénation : Haloalcanes (par exemple, chlorothis compound, bromothis compound)
Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique et l'industrie :
Chimie : Utilisé comme étalon en chromatographie en phase gazeuse pour l'étalonnage des indices de rétention. Il est également utilisé dans la synthèse d'autres composés organiques.
Biologie : Utilisé dans l'étude des bicouches lipidiques et de la dynamique des membranes en raison de sa nature hydrophobe.
Médecine : Investigué pour son utilisation potentielle dans les systèmes d'administration de médicaments, en particulier dans la formulation de microcapsules pour la libération contrôlée des principes actifs.
Industrie : Couramment utilisé dans la production de cires de paraffine, de lubrifiants et comme matériau à changement de phase (MCP) pour le stockage d'énergie thermique. .
Mécanisme d'action
Le this compound exerce ses effets principalement par le biais de ses interactions hydrophobes. Dans les systèmes biologiques, il peut s'intégrer aux bicouches lipidiques, affectant la fluidité et la perméabilité des membranes. Dans les systèmes d'administration de médicaments, les microcapsules à base de this compound libèrent leur contenu par la fusion et la cristallisation du cœur de this compound, qui est déclenchée par les changements de température. Ce mécanisme de changement de phase permet une libération contrôlée des principes actifs .
Applications De Recherche Scientifique
Docosane has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard in gas chromatography for the calibration of retention indices. It is also employed in the synthesis of other organic compounds.
Biology: Utilized in the study of lipid bilayers and membrane dynamics due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of microcapsules for controlled release of active ingredients.
Industry: Commonly used in the production of paraffin waxes, lubricants, and as a phase change material (PCM) for thermal energy storage. .
Comparaison Avec Des Composés Similaires
Le Docosane fait partie d'une série homologue d'alcanes, qui comprend d'autres hydrocarbures à longue chaîne tels que :
- Eicosane (C20H42)
- Tétracosane (C24H50)
- Hexacosane (C26H54)
Comparé à ces composés similaires, le this compound a un point de fusion plus élevé et une plus grande stabilité thermique en raison de sa chaîne carbonée plus longue. Cela le rend particulièrement adapté aux applications nécessitant des matériaux à changement de phase à haute température. De plus, son inertie chimique et ses propriétés hydrophobes en font un composant précieux dans diverses applications industrielles et scientifiques .
Propriétés
IUPAC Name |
docosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWGUJZVBDQJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 | |
| Record name | N-DOCOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047063 | |
| Record name | Docosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-docosane is a solid. Insoluble in water. Used in organic synthesis, calibration, and temperature sensing equipment., Solid; [Hawley] White crystalline solid; [MSDSonline] | |
| Record name | N-DOCOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Docosane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
695.5 °F at 760 mmHg (NTP, 1992), 369 °C, BP: 230 °C (15 mm Hg) | |
| Record name | N-DOCOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
113 °C (235 °F) - closed cup | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water. 7.77X10-7 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, chloroform; very soluble in ethyl ether | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7944 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7944 g/cu cm at 20 °C, Density: 0.778 g/cu m (45/5 °C) | |
| Record name | N-DOCOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.28X10-6 mm Hg at 25 °C | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Platelets from toluene; crystals from ether, Solid, Colorless crystals | |
CAS No. |
629-97-0 | |
| Record name | N-DOCOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Docosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOCOSANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Docosane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Docosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOCOSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW99Q363KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Docosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061865 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111.9 °F (NTP, 1992), 43.8 °C | |
| Record name | N-DOCOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of docosane?
A1: this compound has the molecular formula C22H46 and a molecular weight of 310.60 g/mol.
Q2: What are the spectroscopic characteristics of this compound?
A2: While specific spectroscopic data depends on the technique used, key insights can be gained from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, IR spectroscopy can reveal characteristic peaks associated with C-H stretching and bending vibrations, providing information about the alkane structure. Solid-state 13C NMR can be used to differentiate between the ordered triclinic phase and the rotator phase of this compound. []
Q3: How does this compound behave as a phase change material (PCM)?
A3: this compound undergoes a solid-liquid phase transition at a specific temperature range, typically around 40-44 °C. [, ] This transition involves absorbing and releasing a significant amount of latent heat, making it suitable for thermal energy storage applications.
Q4: What factors influence the performance of this compound as a PCM?
A4: Factors such as the presence of additives, encapsulation methods, and operating temperature range can significantly impact the performance of this compound-based PCMs. For example, the addition of carbon fibers can enhance the thermal conductivity of this compound, improving its heat transfer rate. []
Q5: How is this compound utilized in drug delivery systems?
A5: this compound's phase transition properties can be exploited to create temperature-responsive drug delivery systems. For example, this compound has been incorporated into porous polyethylene membranes, creating a diffusion barrier that becomes permeable at temperatures above the melting point of this compound. [, ]
Q6: What challenges are associated with using this compound in drug delivery?
A6: While promising, using this compound in drug delivery faces challenges such as the limited solubility of some drugs in this compound and the potential for drug leakage. Further research is needed to optimize encapsulation techniques and enhance drug compatibility. []
Q7: How does microencapsulation affect the phase transition behavior of this compound?
A7: Microencapsulation can alter the crystallization and phase transition behavior of this compound. Studies have shown that microencapsulated this compound might exhibit coexistence of the ordered triclinic phase and the rotator phase, unlike bulk this compound. []
Q8: How does the size of microcapsules influence the properties of encapsulated this compound?
A8: The size of microcapsules containing this compound can influence its crystalline structure and phase change properties. Smaller microcapsules may exhibit stronger confinement effects, leading to reduced chain mobility and altered interactions with the capsule walls, impacting its phase change enthalpy and crystallization behavior. []
Q9: What is the role of this compound in forming shape-stabilized phase change materials (SSPCMs)?
A9: this compound, as a solid-liquid PCM, can be combined with solid-solid PCMs like Neopentyl Glycol to create SSPCMs. The excellent wettability and chemical compatibility between these materials allow for the development of SSPCMs with high energy density and improved shape stability. []
Q10: How is this compound degraded by bacteria?
A10: Certain bacteria, such as Pseudomonas aeruginosa strain SJTD-2, can utilize this compound as a sole carbon source. These bacteria possess enzymes capable of breaking down the long-chain alkane into smaller molecules, ultimately utilizing them for energy production. []
Q11: How is computational chemistry used to study this compound?
A11: Computational techniques, such as molecular dynamics simulations, can provide insights into the structural properties, phase behavior, and interactions of this compound at a molecular level. Such studies can be valuable for understanding its behavior in various applications.
Q12: Can computational modeling predict the properties of this compound-based materials?
A12: Yes, to some extent. Molecular modeling can predict properties like melting point, enthalpy of fusion, and crystal structure of this compound and its mixtures. These predictions can guide the design and optimization of this compound-based materials for specific applications. [, ]
Q13: How does the chain length of alkanes affect their properties?
A13: The chain length of alkanes, including this compound, strongly influences their physical properties. Longer chains typically result in higher melting and boiling points, increased viscosity, and decreased solubility in polar solvents. [, ]
Q14: How does the presence of branches or functional groups impact the properties of this compound?
A14: Introducing branches or functional groups to the this compound molecule can significantly alter its physical and chemical properties. For instance, branching generally disrupts packing efficiency, leading to lower melting points compared to straight-chain counterparts. The incorporation of functional groups can introduce new intermolecular interactions, influencing properties like solubility and reactivity. []
Q15: What are some strategies to improve the stability of this compound-based formulations?
A15: Strategies for enhancing the stability of this compound-based formulations include using antioxidants to prevent oxidative degradation, incorporating UV stabilizers to protect against UV damage, and selecting compatible materials that minimize chemical interactions and degradation. []
Q16: How is this compound typically analyzed and characterized?
A16: Common analytical techniques for this compound include: * Gas Chromatography (GC): Separates and quantifies this compound in mixtures based on volatility. [, , ] * Mass Spectrometry (MS): Identifies and quantifies this compound based on its mass-to-charge ratio. [, , ] * Differential Scanning Calorimetry (DSC): Measures the heat flow associated with phase transitions, providing information on melting point and enthalpy of fusion. [, , , , ] * X-ray Diffraction (XRD): Determines the crystal structure and phase behavior of this compound. [, , ] * Solid-State NMR: Provides insights into molecular dynamics and phase behavior. [, ]
Q17: How is the solubility of this compound determined?
A17: The solubility of this compound in various solvents can be determined experimentally by measuring the saturation concentration at different temperatures. This involves dissolving increasing amounts of this compound in the solvent until no more dissolves, followed by analysis of the saturated solution to determine the concentration of this compound. []
Q18: How can the presence of this compound in environmental samples be determined?
A18: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify this compound in environmental samples like water and soil. This involves extracting this compound from the sample, separating it from other components using GC, and then identifying and quantifying it based on its mass spectrum. []
Q19: What is the environmental impact of this compound?
A19: this compound, being a hydrocarbon, can have negative environmental impacts if released in large quantities. It can contribute to soil and water contamination and may be harmful to aquatic life.
Q20: How is this compound degraded in the environment?
A20: this compound can undergo biodegradation by microorganisms in the environment, breaking it down into less harmful substances. This process is influenced by factors like temperature, oxygen availability, and the presence of microbial communities capable of degrading hydrocarbons.
Q21: How does the dissolution rate of this compound impact its applications?
A21: The dissolution rate of this compound is crucial in applications like drug delivery, where a controlled release of the encapsulated drug is desired. Factors that can affect the dissolution rate include the particle size of this compound, the properties of the solvent, and the presence of other excipients in the formulation.
Q22: Are there alternatives to this compound in its various applications?
A22: Yes, depending on the specific application, other long-chain alkanes or different types of phase change materials (PCMs) with comparable phase transition temperatures and enthalpies could potentially serve as alternatives to this compound. For example, octadecane and tetracosane are other long-chain alkanes that could be used in similar applications. [, , ] The choice of the most suitable alternative depends on factors like cost, availability, and specific performance requirements.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
